

(-)-Stylophine: A Potent VEGFR2 Inhibitor for Angiogenesis Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Stylophine

Cat. No.: B600726

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis.[1][2] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][4][5] Consequently, inhibiting VEGFR2 is a prime therapeutic strategy for controlling angiogenesis-dependent diseases. **(-)-Stylophine**, a naturally occurring benzyloquinoline alkaloid, has emerged as a promising inhibitor of VEGFR2. In vitro studies have demonstrated its ability to suppress VEGFR2 signaling and inhibit key processes in angiogenesis.

These application notes provide a comprehensive overview of the use of **(-)-Stylophine** as a VEGFR2 inhibitor in angiogenesis research, including quantitative data on its efficacy and detailed protocols for key experimental assays.

Data Presentation

The inhibitory effects of **(-)-Stylophine** have been quantified through various in vitro and in silico methods. The following tables summarize the key findings.

Table 1: In Silico Molecular Docking of **(-)-Stylopine** against VEGFR2 Kinase Domain

Compound	Binding Energy (kcal/mol)	Inhibition Constant (Ki) (nM)
(-)-Stylopine	-10.1	39.52
Axitinib (Control)	-9.28	156.94

Data derived from molecular docking studies with the human VEGFR2 kinase domain (PDB ID: 4AG8).

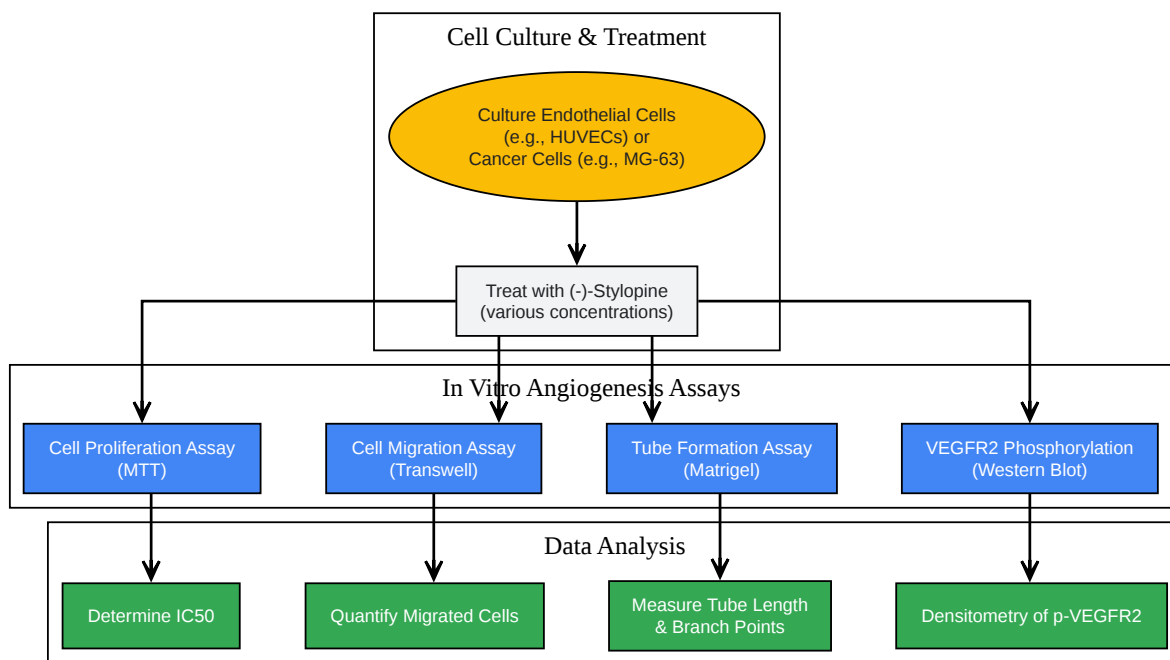
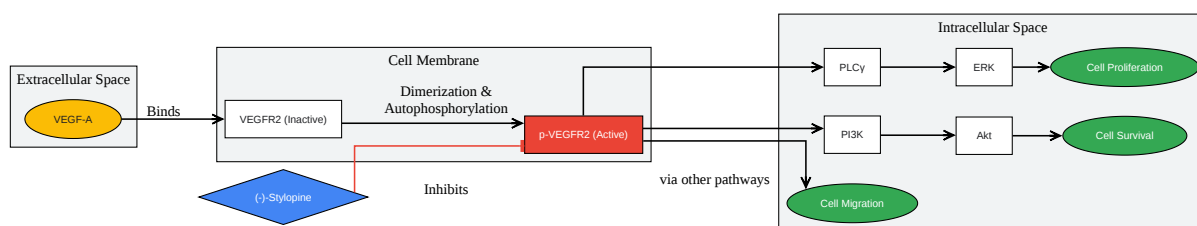
Table 2: In Vitro Efficacy of **(-)-Stylopine** on MG-63 Osteosarcoma Cells

Assay	Parameter	(-)-Stylopine	Axitinib (Control)
Cell Proliferation (MTT Assay)	IC50	0.987 μ M	2.107 μ M
VEGFR2 Inhibition	Effective Concentration	0.9871 μ M	2.107 μ M

Data from studies on human MG-63 osteosarcoma cells.

Mandatory Visualizations

Signaling Pathway



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